Product packaging for MK-4256(Cat. No.:CAS No. 1104599-69-0)

MK-4256

Cat. No.: B609091
CAS No.: 1104599-69-0
M. Wt: 494.5344
InChI Key: NTIFDLOQPKMIJK-AJTFRIOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Somatostatin (B550006) Receptor Subtype Family: Structural Homologies and Functional Divergence

The somatostatin receptor family consists of five distinct subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5 ptbioch.edu.plpatsnap.commdpi.com. These receptors are encoded by separate genes located on different chromosomes imrpress.com. As members of the GPCR superfamily, they share a characteristic structure featuring seven transmembrane domains ptbioch.edu.plptbioch.edu.pl.

Despite their structural similarities, the SSTR subtypes exhibit functional divergence, primarily in their ligand binding affinities, tissue distribution, and downstream signaling pathways mdpi.comimrpress.comptbioch.edu.pl. Sequence homology among the five subtypes ranges from 39% to 57% imrpress.comnih.gov. Based on structural and pharmacological properties, SSTRs can be broadly classified into two subfamilies: SRIF1 (comprising SSTR2, SSTR3, and SSTR5) and SRIF2 (including SSTR1 and SSTR4) imrpress.comptbioch.edu.pl. While all SSTRs primarily couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, they can also influence other signaling pathways, such as those involving calcium channels, potassium channels, and mitogen-activated protein kinases (MAPKs) ptbioch.edu.plpatsnap.commdpi.com. The specific downstream effects can vary depending on the receptor subtype and the cellular context ptbioch.edu.plpatsnap.compatsnap.com.

Table 1. Key Characteristics of Somatostatin Receptor Subtypes

Receptor SubtypeGene Location (Human)Primary CouplingKey Functions (Examples)
SSTR1Chromosome 14Gi, Gq/G11GH and prolactin secretion control, cell proliferation imrpress.com
SSTR2Chromosome 17Gi, Gq/G11GH and ACTH secretion regulation, glucagon (B607659) secretion imrpress.com
SSTR3Chromosome 22Gi, Gq/G11GH and insulin (B600854) secretion inhibition, neuronal activity mdpi.comimrpress.comabcam.com
SSTR4Chromosome 20Gq/G11Hippocampal function, memory mdpi.comimrpress.comptbioch.edu.pl
SSTR5Chromosome 16Gi, Gq/G11GH and prolactin release, insulin secretion imrpress.com

Note: This table provides a simplified overview; receptor functions and coupling can be more complex and context-dependent.

The differential expression patterns of SSTR subtypes across various tissues contribute to the varied physiological roles of somatostatin ptbioch.edu.plimrpress.comnih.gov. For instance, SSTR2 is prominently expressed in glucagon-secreting alpha-cells of the pancreas, while SSTR5 is highly expressed in insulin-secreting beta-cells imrpress.com. SSTR3 is also found in pancreatic islets, particularly in beta-cells of human and rodent islets researchgate.netnih.govwikipedia.org.

Physiological and Pathophysiological Roles of Somatostatin Receptor 3 (SSTR3)

SSTR3 is expressed in various tissues, with notable concentrations in the central nervous system, particularly the hypothalamus and hippocampus, as well as in peripheral tissues like the pancreas and gastrointestinal tract abcam.comwikipedia.org. At the cellular level, SSTR3 activation primarily signals through Gi proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP mdpi.comabcam.comwikipedia.org. It can also influence potassium and calcium channel currents mdpi.com.

Physiologically, SSTR3 plays a role in inhibiting the release of various hormones and neurotransmitters, including growth hormone and glucagon mdpi.comabcam.com. In the pancreas, SSTR3 is involved in the regulation of insulin secretion mdpi.comabcam.comresearchgate.netnih.gov. Studies have shown that SSTR3 is highly expressed in pancreatic beta-cells researchgate.netnih.gov. Activation of SSTR3 can suppress insulin secretion patsnap.commdpi.com. Furthermore, SSTR3 has been found to localize to primary cilia in pancreatic beta-cells, suggesting a specific role for these structures in mediating somatostatin signaling and influencing insulin secretion nih.govbiorxiv.org.

In pathophysiological contexts, dysregulation of SSTR3 signaling has been implicated in various conditions. For example, changes or dysfunctions in SSTR3 expression have been associated with neurodegenerative diseases such as Alzheimer's disease abcam.com. SSTR3 is also expressed in certain tumors, including neuroendocrine tumors and pituitary adenomas, where it can influence hormone secretion and cell proliferation patsnap.compatsnap.comabcam.com. In the context of metabolic disorders, the role of SSTR3 in regulating insulin and glucagon secretion is particularly relevant patsnap.compatsnap.comresearchgate.net.

Rationale for SSTR3 Antagonism as a Therapeutic Strategy in Metabolic Disorders

Given the inhibitory effect of SSTR3 activation on insulin secretion, antagonism of SSTR3 has emerged as a potential therapeutic strategy for metabolic disorders, particularly type 2 diabetes mellitus (T2DM) patsnap.comresearchgate.netnih.gov. T2DM is characterized by hyperglycemia resulting from insufficient insulin production and utilization nih.gov. Enhancing glucose-dependent insulin secretion (GDIS) from pancreatic beta-cells is a key approach for treating T2DM while minimizing the risk of hypoglycemia nih.gov.

Research suggests that blocking SSTR3 can enhance the release of insulin, potentially offering a novel treatment approach for diabetes and other metabolic conditions patsnap.compatsnap.com. Studies using selective SSTR3 antagonists have demonstrated their ability to facilitate GDIS from pancreatic beta-cells and reduce glucose excursion in preclinical models nih.govresearchgate.net. This glucose-lowering effect appears to be mediated through SSTR3, as it was not observed in SSTR3 knockout mice nih.gov. Mechanistically, SSTR3 antagonism is thought to enhance GDIS by increasing intracellular cAMP levels in beta-cells, a mechanism similar to that of GLP-1 analogues nih.gov.

MK-4256 is a chemical compound that has been identified as a potent and selective SSTR3 antagonist researchgate.netmedchemexpress.comacs.orgguidetopharmacology.orgfishersci.no. Structure-activity relationship studies led to the identification of this compound as a promising candidate researchgate.netacs.org. In preclinical studies, this compound has demonstrated efficacy in mouse models of glucose excursion researchgate.netnih.govacs.org. It has been shown to reduce glucose excursion in a dose-dependent manner researchgate.netnih.govmedchemexpress.comacs.org. Compared to other treatments, this compound has shown minimal hypoglycemia risk in mice researchgate.netnih.govacs.org. The efficacy of this compound in reducing glucose excursion in mice was found to be mediated through SSTR3, as this effect was absent in SSTR3 knockout mice nih.gov. This compound exhibits high potency and selectivity for SSTR3 over other SSTR subtypes in in vitro binding and functional assays medchemexpress.comfishersci.no.

Table 2. This compound In Vitro SSTR Binding Affinity

Receptor SubtypeIC50 (Human Receptor Binding)IC50 (Mouse Receptor Binding)Selectivity vs. SSTR3 (Human)
SSTR1>2 µMNot specified>3000-fold
SSTR2>2 µMNot specified>3000-fold
SSTR30.66 nM0.36 nM-
SSTR4<1 µMNot specified>500-fold
SSTR5<1 µMNot specified>500-fold

Data compiled from search results medchemexpress.comfishersci.no. Selectivity is approximate based on reported IC50 values.

The research findings on this compound highlight the potential of selective SSTR3 antagonism as a therapeutic strategy for T2DM by promoting GDIS. researchgate.netnih.govacs.org.

Table 3. Effect of this compound on Glucose Excursion in Mouse oGTT Model

Oral Dose (mg/kg)Glucose Excursion (% Inhibition)
0.003Dose-dependent reduction
0.03Maximal efficacy achieved
0.1Dose-dependent reduction
1Complete ablation (109%)
10Dose-dependent reduction

Data compiled from search results researchgate.netnih.govmedchemexpress.comacs.org.

Further research into the specific mechanisms and clinical potential of SSTR3 antagonists like this compound continues to explore their role in addressing the unmet medical need in T2DM researchgate.netnih.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23FN8O B609091 MK-4256 CAS No. 1104599-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFDLOQPKMIJK-AJTFRIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Preclinical Development of Mk 4256

Identification and Optimization of MK-4256 as a Potent and Selective SSTR3 Antagonist

This compound was identified and optimized through a systematic process involving the synthesis and evaluation of numerous analogues within the imidazolyl-β-tetrahydrocarboline chemical class. nih.govresearchgate.netresearchgate.net This research aimed to enhance potency and selectivity for SSTR3 while minimizing off-target activities. nih.govresearchgate.net

SAR studies within the imidazolyl-β-tetrahydrocarboline series were crucial in identifying this compound. nih.govresearchgate.netresearchgate.net Early compounds in this series, such as compound 1, demonstrated potent and selective SSTR3 antagonism and showed efficacy in reducing glucose excursion in mouse models. nih.govresearchgate.net However, these initial compounds also exhibited strong binding to the hERG channel. nih.govresearchgate.net Optimization efforts focused on modifying the substitution pattern, particularly on the phenyl-imidazolyl ring and at the C1 position of the β-tetrahydrocarboline core, to improve the profile. nih.govresearchgate.net The introduction of a 4-fluorophenyl group was found to enhance SSTR3 in vitro potency. nih.govresearchgate.net Further modifications at the C1 position with various heterocycles, including N-methyl pyrazole (B372694) and 1,2,4-oxadiazole (B8745197) moieties, led to compounds with improved in vitro potency and reduced activity in the MK-499 binding assay (an indicator of hERG binding). nih.govresearchgate.net Compound 8, which is this compound, incorporated these features and demonstrated excellent in vitro potency and reduced off-target activity. nih.govresearchgate.net

In vitro assays were conducted to determine the receptor binding affinity and subtype selectivity of this compound. nih.govmedchemexpress.comglpbio.comxcessbio.com The SSTR3 binding assay measures the compound's ability to competitively displace radiolabeled somatostatin (B550006) (SRIF) from cell membranes expressing human or mouse SSTR3 receptors. nih.govresearchgate.net this compound demonstrated high potency in these assays, with IC50 values of 0.66 nM in human SSTR3 receptor binding assays and 0.36 nM in mouse SSTR3 receptor binding assays. medchemexpress.comglpbio.comxcessbio.com

Selectivity profiling against other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5) was also performed. nih.govmedchemexpress.comglpbio.comxcessbio.com this compound exhibited excellent selectivity. nih.govmedchemexpress.comglpbio.comxcessbio.com In human receptor binding assays, IC50 values for SSTR1 and SSTR2 were greater than 2 μM. nih.govmedchemexpress.comglpbio.comxcessbio.com While binding IC50 values for SSTR4 and SSTR5 were below 1 μM, the selectivity remained greater than 500-fold compared to SSTR3. nih.govmedchemexpress.comglpbio.comxcessbio.com Functional antagonist assays against SSTR4 and SSTR5 showed IC50 values greater than 5 μM, indicating at least 5000-fold selectivity in functional activity. nih.govmedchemexpress.comglpbio.comxcessbio.com Furthermore, functional agonist assays against SSTR2 to SSTR5 confirmed that this compound does not act as an agonist at these receptor subtypes. nih.govresearchgate.net

Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound

Receptor SubtypeHuman Binding IC50 (nM)Mouse Binding IC50 (nM)Human Functional Antagonist IC50 (µM)Selectivity vs hSSTR3 (Binding)Selectivity vs hSSTR3 (Functional Antagonist)
SSTR30.66 medchemexpress.comglpbio.comxcessbio.com0.36 medchemexpress.comglpbio.comxcessbio.com-1x-
SSTR1>2000 nih.govmedchemexpress.comglpbio.comxcessbio.comNDND>3000x nih.govmedchemexpress.comglpbio.comxcessbio.comND
SSTR2>2000 nih.govmedchemexpress.comglpbio.comxcessbio.comNDND>3000x nih.govmedchemexpress.comglpbio.comxcessbio.comND
SSTR4<1000 nih.govmedchemexpress.comglpbio.comxcessbio.comND>5 nih.govmedchemexpress.comglpbio.comxcessbio.com>500x nih.govmedchemexpress.comglpbio.comxcessbio.com>7500x nih.govmedchemexpress.comglpbio.comxcessbio.com
SSTR5<1000 nih.govmedchemexpress.comglpbio.comxcessbio.comND>5 nih.govmedchemexpress.comglpbio.comxcessbio.com>500x nih.govmedchemexpress.comglpbio.comxcessbio.com>7500x nih.govmedchemexpress.comglpbio.comxcessbio.com

ND: Not Determined

The synthesis of this compound involved the development of efficient chemical methodologies to enable its production. newdrugapprovals.orgresearchgate.netacs.orgfigshare.comacs.org The convergent route to this compound involved key intermediates, including a tryptamine (B22526) derivative and a ketone. acs.org

A key step in the synthesis of the imidazolyl-β-tetrahydrocarboline core of this compound is the Pictet–Spengler cyclization. nih.govresearchgate.netnewdrugapprovals.orgacs.orgallfordrugs.com This reaction involves the cyclization of a phenyl imidazolyl tryptamine with a corresponding ketone. nih.govresearchgate.netnewdrugapprovals.orgacs.orgallfordrugs.com While Pictet-Spengler reactions with aldehydes are typically mild, reactions with ketones often require more vigorous conditions and can result in poor diastereoselectivity. nih.govresearchgate.netacs.orgmdpi.com Control over the diastereomeric outcome was important for obtaining the desired (1R,3R) stereochemistry of this compound. newdrugapprovals.orgnih.gov An efficient ketone Pictet–Spengler reaction was developed, and a diastereomeric upgrade via crystallization was employed to enrich the desired diastereomer. newdrugapprovals.orgresearchgate.netacs.orgfigshare.comacs.org A recycle procedure was also used to further improve the yield of the desired diastereomer from mixtures heavily enriched in the undesired isomer. newdrugapprovals.orgresearchgate.netacs.orgfigshare.comacs.org

Route development efforts focused on establishing a process suitable for multikilogram synthesis and Good Manufacturing Practice (GMP) delivery of this compound. newdrugapprovals.orgresearchgate.netacs.orgfigshare.comacs.org Key aspects of the convergent route included a regioselective green iodination, a one-pot oxadiazole synthesis, and the efficient ketone Pictet–Spengler reaction with diastereomeric upgrade. newdrugapprovals.orgresearchgate.netacs.orgfigshare.comacs.org Specific challenges addressed during route development included improving the yield of the oxadiazole methyl ester intermediate, identifying a cost-effective preparation for 4-iodo-N-methylpyrazole, and developing an isolable, crystalline salt of the tryptamine derivative for bulk handling and shipping. acs.org These developments enabled the successful delivery of 6 kg of the active pharmaceutical ingredient (API). newdrugapprovals.orgresearchgate.netacs.orgfigshare.comacs.org

Synthetic Methodologies and Process Development for this compound

Pictet–Spengler Cyclization and Diastereomeric Control

In Vitro Pharmacological Characterization of this compound

Beyond receptor binding, the in vitro pharmacological characterization of this compound included functional assays to assess its activity as an SSTR3 antagonist. nih.govmedchemexpress.comglpbio.comxcessbio.com The SSTR3 antagonist assay is a whole-cell functional assay that measures a compound's ability to inhibit the reduction of cAMP accumulation induced by SRIF in cells expressing human or mouse SSTR3 receptors. nih.govresearchgate.net These assays confirmed the antagonist activity of this compound at SSTR3. nih.gov

In addition to its primary target, this compound was also assessed for potential off-target activities, notably its interaction with the hERG channel. nih.govmedchemexpress.comglpbio.comxcessbio.com this compound was found to inhibit radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 μM. medchemexpress.comglpbio.comxcessbio.com In a functional patch clamp assay, this compound exhibited 50% blockade of hERG current at a concentration of 3.4 μM. medchemexpress.comglpbio.comxcessbio.com These results indicated a selectivity window of over 2000-fold for SSTR3 over hERG binding. nih.gov

Table 2: In Vitro Functional Characterization of this compound

Assay TypeTargetResult
Functional Antagonist AssayhSSTR3Potent inhibition of SRIF-induced cAMP reduction nih.gov
Functional Agonist AssayhSSTR2-SSTR5No agonist activity observed nih.govresearchgate.net
Radioligand Binding AssayhERG (MK-499)IC50 = 1.74 μM medchemexpress.comglpbio.comxcessbio.com
Functional Patch Clamp AssayhERG50% blockade at 3.4 μM medchemexpress.comglpbio.comxcessbio.com

Functional Assays of SSTR3 Antagonism

Functional assays were crucial in characterizing the activity of this compound and other compounds in the series. These assays assessed the ability of compounds to antagonize SSTR3 signaling. nih.govmedchemexpress.comresearchgate.net

A key functional assay for SSTR3 antagonism involves measuring the inhibition of adenylyl cyclase activity, which leads to a reduction in cAMP accumulation. nih.govresearchgate.net SSTR3 is functionally coupled to the inhibition of adenylyl cyclase via G proteins. medchemexpress.com Functional antagonist assays in cells expressing human or mouse SSTR3 receptors measure a compound's ability to inhibit the reduction of cAMP accumulation induced by somatostatin (SRIF) in the presence of forskolin. nih.govresearchgate.net this compound demonstrated potent functional antagonism of SSTR3 in these assays. nih.govmedchemexpress.comresearchgate.net

To assess the selectivity of this compound, its activity against other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5) was evaluated using in vitro binding and functional assays. medchemexpress.comglpbio.comarctomsci.com this compound exhibited excellent selectivity for SSTR3 over other SSTR subtypes. medchemexpress.comglpbio.comarctomsci.com In human receptor binding assays, this compound showed IC50 values greater than 2 μM for SSTR1 and SSTR2. medchemexpress.comglpbio.comarctomsci.com While binding IC50 values on SSTR4 and SSTR5 were below 1 μM, there was still greater than 500-fold selectivity compared to SSTR3. medchemexpress.comglpbio.comarctomsci.com Functional antagonist assays against SSTR4 and SSTR5 indicated IC50 values greater than 5 μM, representing at least 5000-fold selectivity over SSTR3 functional activity. medchemexpress.comglpbio.comarctomsci.comtargetmol.com

Inhibition of Adenylyl Cyclase Activity (cAMP Production)

Evaluation of Off-Target Activities and Potential Liabilities

Preclinical evaluation of this compound also included assessing potential off-target activities and associated liabilities, particularly concerning cardiovascular safety. medchemexpress.comarctomsci.comnih.govresearchgate.net

A significant aspect of safety evaluation for drug candidates is their potential interaction with the hERG channel, which is critical for cardiac repolarization. medchemexpress.comarctomsci.comnih.govresearchgate.net this compound was found to inhibit radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 μM. medchemexpress.comglpbio.comarctomsci.comtargetmol.comnih.gov In a functional patch clamp assay, this compound exhibited 50% blockade of hERG at a concentration of 3.4 μM. medchemexpress.comglpbio.comarctomsci.comtargetmol.comnih.gov Despite this activity, initial assessments suggested a significant selectivity window (greater than 2000-fold) for SSTR3 over hERG binding. nih.gov However, subsequent investigations revealed that the observed QTc prolongation in a conscious cardiovascular dog model was caused by the hERG off-target activity of this compound, and not due to SSTR3 antagonism. nih.govresearchgate.netnih.govresearchgate.net

In Vivo Efficacy and Pharmacological Studies in Preclinical Models

In vivo studies were conducted in preclinical rodent models to evaluate the efficacy and pharmacological profile of this compound, particularly its impact on glucose homeostasis. acs.orgmedchemexpress.comarctomsci.comtargetmol.comnih.govresearchgate.netguidetopharmacology.orgnih.govymilab.com

This compound demonstrated significant efficacy in modulating glucose homeostasis in rodent models, specifically in mouse oral glucose tolerance tests (oGTT) and intraperitoneal glucose tolerance tests (ipGTT). nih.govacs.orgmedchemexpress.comglpbio.comarctomsci.comtargetmol.comnih.gov In the mouse oGTT model, this compound reduced glucose excursion in a dose-dependent manner. nih.govacs.orgmedchemexpress.comglpbio.comarctomsci.comtargetmol.com Maximal efficacy was observed at doses as low as 0.03 mg/kg orally. nih.govacs.orgmedchemexpress.comglpbio.comarctomsci.comtargetmol.com At a dose of 1 mg/kg orally, this compound achieved complete ablation of glucose excursion (109%). medchemexpress.comglpbio.comarctomsci.comtargetmol.com The glucose-lowering effect of this compound was shown to be SSTR3-dependent, as this effect was not observed in SSTR3 knockout mice. nih.govglpbio.comresearchgate.net Compared to glipizide (B1671590), this compound showed a minimal risk of hypoglycemia in mice. nih.govacs.orgresearchgate.net

Data from mouse pharmacokinetic studies indicated that at oral doses of 0.01, 0.1, and 1 mg/kg, this compound achieved plasma Cmax values of 7, 88, and 493 nM, respectively. medchemexpress.comglpbio.comarctomsci.comtargetmol.com

In Vivo Efficacy of this compound in Mouse oGTT Model

Oral Dose (mg/kg)Reduction of Glucose Excursion (%)Plasma Cmax (nM)
0.003Dose-dependent reductionNot specified
0.01Dose-dependent reduction7 medchemexpress.comglpbio.comarctomsci.comtargetmol.com
0.03Maximal efficacy achieved nih.govacs.orgmedchemexpress.comglpbio.comarctomsci.comtargetmol.comNot specified
0.186% reduction nih.gov88 medchemexpress.comglpbio.comarctomsci.comtargetmol.com
1109% (complete ablation) medchemexpress.comglpbio.comarctomsci.comtargetmol.com493 medchemexpress.comglpbio.comarctomsci.comtargetmol.com
10Dose-dependent reduction medchemexpress.comglpbio.comarctomsci.comtargetmol.comNot specified

In the mouse ipGTT model, compounds like this compound were evaluated for their ability to reduce plasma glucose excursion induced by intraperitoneal dextrose injection. nih.govresearchgate.net Earlier compounds in the series, such as compound 1, showed good inhibition (75%) of glucose excursion in the mouse ipGTT model at a 10 mg/kg oral dose. nih.gov Compound 2, with improved SSTR3 in vitro potency, reduced glucose excursion by 79% in the mouse ipGTT model. nih.govresearchgate.net

Summary of In Vitro Activity

Assay TypeTargetSpeciesIC50/BlockadeSelectivity
Binding AssaySSTR3Human0.66 nM medchemexpress.comglpbio.comarctomsci.com-
Binding AssaySSTR3Mouse0.36 nM medchemexpress.comglpbio.comarctomsci.com-
Functional Antagonist Assay (cAMP)SSTR3HumanPotent nih.govmedchemexpress.comresearchgate.net-
Functional Antagonist Assay (cAMP)SSTR3Mouse0.95 nM (CHO-K1 cells) medchemexpress.com-
Binding AssaySSTR1Human>2 μM medchemexpress.comglpbio.comarctomsci.com>500-fold vs SSTR3 binding medchemexpress.comglpbio.comarctomsci.com
Binding AssaySSTR2Human>2 μM medchemexpress.comglpbio.comarctomsci.com>500-fold vs SSTR3 binding medchemexpress.comglpbio.comarctomsci.com
Binding AssaySSTR4HumanBelow 1 μM, but >500-fold selectivity vs SSTR3 binding medchemexpress.comglpbio.comarctomsci.com>500-fold vs SSTR3 binding medchemexpress.comglpbio.comarctomsci.com
Binding AssaySSTR5HumanBelow 1 μM, but >500-fold selectivity vs SSTR3 binding medchemexpress.comglpbio.comarctomsci.com>500-fold vs SSTR3 binding medchemexpress.comglpbio.comarctomsci.com
Functional Antagonist AssaySSTR4>5 μM medchemexpress.comglpbio.comarctomsci.comtargetmol.com≥5000-fold vs SSTR3 functional activity medchemexpress.comglpbio.comarctomsci.comtargetmol.com
Functional Antagonist AssaySSTR5>5 μM medchemexpress.comglpbio.comarctomsci.comtargetmol.com≥5000-fold vs SSTR3 functional activity medchemexpress.comglpbio.comarctomsci.comtargetmol.com
Binding AssayhERG Channel (MK-499 binding)1.74 μM medchemexpress.comglpbio.comarctomsci.comtargetmol.comnih.gov>2000-fold vs SSTR3 binding nih.gov
Functional Assay (Patch Clamp)hERG Channel50% blockade at 3.4 μM medchemexpress.comglpbio.comarctomsci.comtargetmol.comnih.gov-

Modulation of Glucose Homeostasis in Rodent Models

Oral Glucose Tolerance Test (oGTT) Efficacy in Mice

Studies utilizing the oral glucose tolerance test (oGTT) in mice demonstrated that this compound effectively reduced glucose excursion. This effect was observed to be dose-dependent. nih.govresearchgate.netacs.orgmedchemexpress.commedchemexpress.com Maximal efficacy in reducing glucose excursion was achieved at doses as low as 0.03 mg/kg orally. nih.govresearchgate.netacs.orgmedchemexpress.com At a dose of 1 mg/kg orally, this compound achieved complete ablation of glucose excursion, showing 109% efficacy. medchemexpress.com Further dose-response analysis indicated that this compound reduced glucose excursion across a range from 0.003 to 10 mg/kg in a dose-dependent manner. medchemexpress.com

Intraperitoneal Glucose Tolerance Test (ipGTT) Efficacy in Mice

Earlier compounds within the imidazolyl-β-carboline series, from which this compound was derived, were evaluated in the mouse intraperitoneal glucose tolerance test (ipGTT) model. Compound 1, an early representative of this class, demonstrated good inhibition of glucose excursion (75%) at an oral dose of 10 mg/kg in the mouse ipGTT model. nih.govresearchgate.net Compound 2 also showed similar efficacy, reducing glucose excursion by 79% in the mouse ipGTT model. nih.gov The oGTT model was subsequently adopted for screening due to its experimental ease and relevance to human clinical trial protocols. nih.govresearchgate.net

Genetic Validation through SSTR3 Knockout Mouse Studies

To confirm that the observed glucose-lowering effects of this compound were specifically mediated through SSTR3, studies were conducted in SSTR3 knockout mice. Administration of this compound at a maximally efficacious dosage in wild-type mice significantly inhibited blood glucose excursion during an oGTT. glpbio.commedchemexpress.cn However, this glucose lowering effect was not observed in SSTR3 knockout mice. nih.govresearchgate.netresearchgate.netglpbio.commedchemexpress.cn These findings provided strong genetic evidence that the efficacy of this compound in reducing glucose excursion is dependent on the presence and function of the SSTR3 receptor. nih.govresearchgate.netresearchgate.netglpbio.commedchemexpress.cn

Mechanistic Investigations of Glucose-Dependent Insulin (B600854) Secretion Enhancement

Mechanistic studies aimed to elucidate how this compound, as an SSTR3 antagonist, influences glucose-dependent insulin secretion (GDIS).

Direct Effects on Pancreatic β-Cell Function and Insulin Release

SSTR3 is known to be highly expressed in pancreatic β-cells in both humans and rodents. nih.govresearchgate.netresearchgate.net Somatostatin, the endogenous ligand for SSTR3, acts as a paracrine modulator that typically inhibits insulin secretion from β-cells. researchgate.netresearchgate.netroehampton.ac.uknih.gov Studies using isolated mouse islets and rat insulinoma cell lines (INS-1 cells) have shown that antagonism or silencing of SSTR3 enhances GDIS. nih.govresearchgate.netresearchgate.netroehampton.ac.uknih.govtandfonline.com Specifically, treatment of wild-type mouse islets with the SSTR3 antagonist this compound diminished the suppression of glucose-stimulated insulin secretion by somatostatin. nih.govtandfonline.com This indicates that SSTR3 signaling is part of the physiological paracrine pathway by which delta cells inhibit beta cell insulin secretion. nih.govtandfonline.com

Role of Intracellular cAMP Levels in β-Cells

SSTR3 receptors primarily signal through Gαi proteins, which leads to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govresearchgate.netresearchgate.netnih.govmdpi.come-dmj.org Therefore, the antagonistic action of this compound on SSTR3 is hypothesized to enhance GDIS by increasing intracellular cAMP levels within pancreatic β-cells. nih.govresearchgate.netresearchgate.netnih.govmdpi.come-dmj.org This proposed mechanism is analogous to the action of GLP-1 analogues, which are known to enhance GDIS through a cAMP-mediated pathway. nih.govresearchgate.nete-dmj.org Increased cAMP levels in β-cells can lead to enhanced insulin secretion in a glucose-dependent manner. e-dmj.org

Pharmacokinetic Characterization in Preclinical Species

Oral Bioavailability and Half-Lives Across Species

This compound was reported to exhibit excellent oral bioavailability across various species, coupled with prolonged half-lives and substantial drug exposures in higher species such as dogs and monkeys. nih.govuni-freiburg.de Conversely, some data suggested poor bioavailability in rodent species, with improved exposure in higher species. nih.govnih.gov In mice and rats, following oral administration, the half-life was noted to be 0.25 hours in both species. nih.gov

Plasma Concentration-Efficacy Relationships

Studies in a mouse oGTT assay revealed that this compound reduced glucose excursion in a dose-dependent manner. nih.govuni-freiburg.dezhanggroup.orgdntb.gov.ua Maximal efficacy was attained at oral doses as low as 0.03 mg/kg. mims.comuni-freiburg.dezhanggroup.orgdntb.gov.ua Parallel mouse PK studies provided corresponding plasma Cmax values. nih.govzhanggroup.orgdntb.gov.ua At an oral dose of 0.01 mg/kg, the plasma Cmax was 7 nM; at 0.1 mg/kg, it was 88 nM; and at 1 mg/kg, it reached 493 nM. nih.govzhanggroup.orgdntb.gov.ua Administration of this compound at 0.1 mg/kg orally resulted in an 86% reduction in glucose excursion, with a corresponding maximal plasma concentration of 88 nM. guidetopharmacology.orgncats.io

Mouse Oral Glucose Tolerance Test (oGTT) Efficacy and Plasma Concentration

Oral Dose (mg/kg)Glucose Excursion Reduction (%)Plasma Cmax (nM)
0.01Not specified7
0.18688
1109 (complete ablation)493
0.03Maximal efficacy achievedNot specified
Plasma Protein Binding and Its Impact on Free Drug Fraction

This compound demonstrated high plasma protein binding, with approximately 1% free fraction observed across several species. guidetopharmacology.orgncats.io Despite this high level of protein binding, in vitro assays conducted with the addition of 20% human serum showed only a minimal shift (approximately 2-fold) in activity, which was attributed to a slow dissociation rate of this compound. guidetopharmacology.orgncats.io The high plasma protein binding of this compound was suggested as a potential factor contributing to a shift in hERG activity observed between in vitro assays and findings in dog models. guidetopharmacology.org

In Vitro Plasma Protein Binding of this compound

SpeciesFree Fraction (%)
Several~1

Preclinical Safety Pharmacology Assessment

The preclinical development of this compound was discontinued (B1498344) following the observation of dose-dependent QTc interval prolongation in a conscious cardiovascular (CV) dog model. mims.comtocris.comguidetopharmacology.orgncats.iowikipedia.orgidrblab.net This finding was identified as a cardiovascular adverse effect. mims.com

Cardiovascular Safety Evaluation in Dog Telemetry Models

This compound induced a dose-dependent prolongation of the QTc interval in conscious CV dog telemetry models. tocris.comguidetopharmacology.orgncats.iowikipedia.orgidrblab.net The conscious dog telemetry model is widely considered a standard for assessing QTc prolongation. wikipedia.orgidrblab.net Single oral doses of 20, 100, and 500 mg/kg of this compound resulted in QTc interval increases of 5%, 10%, and 14%, respectively. guidetopharmacology.orgwikipedia.orgidrblab.net Plasma concentrations associated with the 20 mg/kg and 100 mg/kg oral doses were 4.6 μM and 32 μM, respectively. guidetopharmacology.orgwikipedia.orgidrblab.net In contrast, no cardiovascular findings were noted in an anesthetized, vagotomized dog model at plasma concentrations up to 13.7 μM, suggesting that this model might not be predictive of the effects observed in conscious dogs. guidetopharmacology.org

Effect of this compound in Conscious CV Dog Model

Oral Dose (mg/kg)Plasma Cmax (μM)¹QTc Increase (%)
204.65
1003210
500Not determined14

¹ Plasma drug levels were determined from separate PK studies in dogs. guidetopharmacology.org

Comparative Analysis with Other SSTR3 Modulators and Antidiabetic Agents

This compound is characterized as a potent and selective antagonist of SSTR3. nih.govabcam.comuni-freiburg.dezhanggroup.orgdntb.gov.uatocris.comnih.gov In the context of SSTR modulation and antidiabetic agents, this compound has been compared or mentioned alongside other compounds. Other SSTR modulators include CYN 154806, an SSTR2 antagonist used in comparative studies escholarship.org, SSTR3 Antagonist 3A, a tool compound developed to address hERG activity mims.comtocris.comguidetopharmacology.orgnus.edu.sg, MK-1421, a subsequent development candidate with an improved cardiovascular profile mims.comabcam.comnih.govnih.gov, PRL 2915, described as an SSTR3 antagonist with lower affinity for SSTR5 scholars.direct (though also reported as an SSTR2 antagonist medchemexpress.com), and BIM-23056, another SSTR antagonist scholars.direct. When compared to glipizide, a sulfonylurea antidiabetic agent, this compound demonstrated a minimal risk of hypoglycemia in mice. mims.comuni-freiburg.dencats.ionih.gov The mechanism by which SSTR3 antagonism enhances glucose-dependent insulin secretion is considered similar to that of GLP-1 analogues. nih.gov

Comparison of Efficacy and Selectivity with Other SSTR3 Antagonists (e.g., MK-1421, CYN 154806)

Comparisons between this compound and other SSTR3 antagonists highlight differences in their preclinical profiles. MK-1421, another compound from the imidazolyl-tetrahydro-β-carboline class, was subsequently developed. guidetopharmacology.orgtocris.comfishersci.ca While this compound was initially advanced as a preclinical candidate based on its potent SSTR3 antagonism and efficacy in mouse glucose excursion models, its development was discontinued due to an unexpected cardiovascular effect (QTc prolongation) observed in toxicology studies in dogs. guidetopharmacology.orgtocris.comcpu-bioinfor.orgfishersci.caciteab.com Further investigation revealed this effect was linked to off-target activity, specifically binding to the hERG channel, rather than SSTR3 antagonism. guidetopharmacology.orgtocris.comcpu-bioinfor.org MK-1421 was identified through efforts to find a candidate in the same class with reduced potential for such cardiovascular effects, indicating an improved safety profile in this regard compared to this compound. guidetopharmacology.orgtocris.comfishersci.ca

CYN 154806 is another compound referenced in the context of somatostatin receptor antagonism. While primarily characterized as a selective SSTR2 antagonist in some studies, it has also been investigated for its effects related to SSTR3. tocris.comabcam.comwikipedia.orgidrblab.netwikidata.orgmedchemexpress.com A study comparing this compound and CYN 154806 in isolated wild-type mouse islets examined their impact on glucose-stimulated insulin secretion (GSIS) in the presence of somatostatin (SST-14). Both this compound and CYN 154806 pretreatment diminished the suppression of GSIS by SST-14. idrblab.net However, the specific effects on insulin secretion at different glucose concentrations showed some variations between the two antagonists. idrblab.net

The selectivity profile of this compound, as detailed in preclinical binding assays, demonstrates its high affinity for SSTR3 relative to other SSTR subtypes. guidetopharmacology.orgmims.com This is a key characteristic distinguishing it within the landscape of somatostatin receptor-targeting compounds.

Compound Target Receptor Human Binding IC50 (nM) Mouse Binding IC50 (nM) Selectivity vs. SSTR3 (fold)
This compound SSTR3 0.66 mims.com 0.36 mims.com -
This compound SSTR1 >2000 guidetopharmacology.orgmims.com >5000 (functional) mims.com >3000 guidetopharmacology.orgmims.com
This compound SSTR2 >2000 guidetopharmacology.orgmims.com -9% at 5 µM (functional) guidetopharmacology.org >3000 guidetopharmacology.orgmims.com
This compound SSTR4 384 guidetopharmacology.org >5000 (functional) mims.com >500 guidetopharmacology.orgmims.com
This compound SSTR5 533 guidetopharmacology.org >5000 (functional) mims.com >800 guidetopharmacology.orgmims.com
Compound Mouse oGTT Efficacy (% Glucose Excursion Reduction) Dose (mg/kg po) Maximal Plasma Concentration (nM)
This compound Dose-dependent reduction guidetopharmacology.orgnih.govcpu-bioinfor.orgmims.com 0.03 guidetopharmacology.orgnih.govcpu-bioinfor.orgmims.com -
This compound 86% cpu-bioinfor.org 0.1 cpu-bioinfor.org 88 cpu-bioinfor.org
This compound 109% (complete ablation) mims.com 1 mims.com 493 mims.com

Differential Effects Compared to Existing Antidiabetic Therapies (e.g., Glipizide)

Preclinical studies comparing this compound to existing antidiabetic therapies, such as glipizide (a sulfonylurea), highlighted potential differential effects, particularly regarding hypoglycemia risk. This compound demonstrated a minimal hypoglycemia risk in mice when compared to glipizide. guidetopharmacology.orgnih.govcpu-bioinfor.orgabcam.comfishersci.ca

The mechanistic basis for this difference lies in their respective modes of action. Glipizide, like other sulfonylureas, primarily functions by stimulating insulin release from pancreatic β-cells regardless of ambient glucose concentrations. mims.comwikipedia.orgdrpress.orgmims.com This can lead to an increased risk of hypoglycemia, especially if food intake is insufficient or exercise is increased. wikipedia.orgdrpress.org

In contrast, this compound, as an SSTR3 antagonist, is believed to enhance glucose-dependent insulin secretion (GDIS). guidetopharmacology.org SSTR3 signaling typically inhibits cAMP production in β-cells. guidetopharmacology.org By blocking SSTR3, this compound is thought to increase intracellular cAMP levels, a mechanism similar to that of GLP-1 analogues. guidetopharmacology.org This glucose-dependent mechanism suggests that this compound would primarily enhance insulin release in response to elevated glucose levels, thereby reducing the likelihood of hypoglycemia in euglycemic or near-euglycemic conditions compared to therapies that stimulate insulin secretion constitutively. guidetopharmacology.orgnih.govcpu-bioinfor.orgabcam.comfishersci.ca

CompoundClass of TherapyPrimary Mechanism of Glucose LoweringHypoglycemia Risk (Preclinical Mouse Data)
This compoundSSTR3 AntagonistEnhances Glucose-Dependent Insulin Secretion (GDIS) guidetopharmacology.orgMinimal guidetopharmacology.orgnih.govcpu-bioinfor.orgabcam.comfishersci.ca
GlipizideSulfonylureaStimulates Insulin Release Independently of Glucose mims.comwikipedia.orgdrpress.orgmims.comPresent guidetopharmacology.orgnih.govcpu-bioinfor.orgabcam.comfishersci.ca

This compound is a chemical compound that has garnered attention in research primarily for its role as a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). guidetopharmacology.orgmedchemexpress.comnih.govacs.orgnih.govresearchgate.net Its investigation has provided valuable insights into the biological functions of SSTR3 in various physiological and pathological contexts.

Investigational Applications and Broader Research Insights Derived from Mk 4256 Studies

MK-4256 as a Chemical Probe for SSTR3 Biology

This compound functions as a valuable chemical probe due to its high potency and selectivity for SSTR3. guidetopharmacology.orgmedchemexpress.comnih.govacs.org It has demonstrated IC50 values of 0.66 nM and 0.36 nM in human and mouse SSTR3 binding assays, respectively, with significantly lower affinity for other SSTR subtypes (IC50s > 2 µM for SSTR1 and SSTR2, and > 5 µM in functional antagonist assays for SSTR4 and SSTR5). medchemexpress.com This selectivity is crucial for isolating the effects mediated specifically through SSTR3 in complex biological systems.

Elucidating the Role of SSTR3 in Pancreatic Islet Physiology and Dysfunction

SSTR3 is highly expressed in the beta cells of human and rodent pancreatic islets. nih.gov Research using this compound has been instrumental in understanding the role of SSTR3 in regulating pancreatic islet function, particularly in the context of glucose homeostasis and type 2 diabetes mellitus (T2DM). nih.govresearchgate.net

Studies have shown that antagonism of SSTR3 with this compound can enhance glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta cells. researchgate.net This effect is mediated through SSTR3, as the glucose-lowering effect observed with SSTR3 antagonists is not seen in SSTR3 knockout mice. nih.govresearchgate.net Mechanistically, SSTR3 signaling typically inhibits cAMP production via Gαi proteins; therefore, SSTR3 antagonists like this compound are thought to enhance GSIS by increasing intracellular cAMP levels in beta cells, a mechanism similar to that of GLP-1 analogues. nih.gov

In mouse models, this compound has been shown to reduce glucose excursion in oral glucose tolerance tests (oGTT) in a dose-dependent manner, demonstrating efficacy at doses as low as 0.03 mg/kg. medchemexpress.comnih.govacs.orgresearchgate.net This suggests a potential therapeutic avenue for T2DM by targeting SSTR3 to promote glucose-dependent insulin secretion and minimize hypoglycemia risk. medchemexpress.comnih.govresearchgate.net

Furthermore, research indicates that SSTR3 is expressed in islet cell cilia and is required for paracrine regulation of insulin secretion. nih.gov Somatostatin (B550006) signaling via ciliary SSTR3 appears to control beta cell calcium dynamics and suppress GSIS. nih.gov this compound has been used to demonstrate that blocking SSTR3 reverses the suppression of GSIS by somatostatin in mouse islets. nih.gov

Exploring SSTR3-Mediated Regulation in Other Biological Systems

Beyond pancreatic islets, SSTR3 is expressed in various other tissues, including the central nervous system, digestive system, and immune system. nih.govnih.govguidetopharmacology.orgmdpi.com While the primary focus of this compound research has been on its role in glucose homeostasis, its use as a selective SSTR3 antagonist allows for the investigation of SSTR3-mediated regulation in these diverse systems.

For instance, SSTR3 is found in specific areas of the brain, such as the cerebellum, frontal cortex, and hippocampus. guidetopharmacology.org Studies have explored the role of SSTR3 in neuronal function, including its presence on primary neuronal cilia and its potential involvement in modulating synaptic properties. guidetopharmacology.orgelifesciences.org An SSTR3 antagonist, potentially including insights derived from this compound studies, has been observed to affect the density of putative excitatory synapses in postnatal neocortical pyramidal neurons. elifesciences.org

SSTR3 expression has also been noted in certain tumor types, although the expression patterns and implications can vary. mdpi.com Research into SSTR3 in other biological systems is ongoing, and selective probes like this compound are valuable tools for dissecting these complex roles.

Immunomodulatory Effects of SSTR3 Antagonism

Accumulating evidence suggests a role for somatostatin and its receptors in modulating immune responses. nih.govresearchgate.netnih.gov Recent research utilizing this compound has shed light on the immunomodulatory effects of SSTR3 antagonism, particularly concerning human T-cells. nih.govresearchgate.netnih.govfrontiersin.org

Impact on Human T-Cell Proliferation and Activation

Studies have shown that somatostatin can decrease T-cell activation and proliferation in humans. nih.govresearchgate.net Investigation with this compound, as an SSTR3 inhibitor, has demonstrated that blocking SSTR3 eliminates the suppressive impact of somatostatin on T-cell proliferation and interferon-gamma (IFN-γ) expression. nih.govresearchgate.netfrontiersin.org This suggests that somatostatin modulates T-cell responses, including proliferation and cytokine production, through SSTR3. nih.govresearchgate.netfrontiersin.org

Data on the effect of this compound on T-cell proliferation, as measured by CFSE dilution, shows that the inhibition of SSTR3 blocks the effect of somatostatin on T-cell proliferation. nih.govresearchgate.netfrontiersin.org Similarly, the blockade of SSTR3 inhibits the effect of somatostatin on IFNγ production. nih.govresearchgate.netfrontiersin.org

Modulation of T-Cell Mitochondrial Respiration

Somatostatin has been found to reduce T-cell mitochondrial respiration. nih.govresearchgate.netnih.gov Research employing this compound has revealed that inhibiting SSTR3 effectively reverses the influence of somatostatin on T-cell mitochondrial respiration. nih.govresearchgate.netfrontiersin.org This indicates that SSTR3 plays a role in mediating the effects of somatostatin on T-cell metabolism, specifically oxidative phosphorylation (OXPHOS). nih.govresearchgate.netnih.gov

Experiments using the XF Mitochondria stress test have shown that while somatostatin decreases both basal and maximal T-cell respiration, the blockade of SSTR3 with this compound reverses this effect. nih.govresearchgate.netfrontiersin.org

Investigation of the Somatostatin-SSTR3-GSK3 Pathway in Immune Regulation

Further exploration into the mechanisms underlying somatostatin's effects on T-cells has identified the involvement of the glycogen (B147801) synthase kinase 3 (GSK3) pathway. nih.govresearchgate.netnih.govfrontiersin.org Studies suggest that somatostatin orchestrates the modulation of T-cell responses and metabolism through SSTR3-mediated activation of GSK3. nih.govresearchgate.netnih.govfrontiersin.org

Treatment with somatostatin has been shown to decrease the phosphorylation of GSK3 (leading to its activation) without affecting total GSK3 levels. nih.govresearchgate.netfrontiersin.org This effect can be blocked by the inhibition of SSTR3 using this compound. nih.govresearchgate.netfrontiersin.org These findings suggest that the somatostatin-SSTR3 axis regulates T-cell responses, at least in part, through the GSK3 metabolic checkpoint. nih.govresearchgate.netnih.govfrontiersin.org

Implications for Future Therapeutic Development in Type 2 Diabetes Mellitus

Research surrounding this compound has significant implications for the future development of therapies for Type 2 Diabetes Mellitus. The compound's activity has helped to validate a new mechanistic approach to glucose lowering and highlighted critical considerations for translating such findings into clinical treatments.

Validation of SSTR3 Antagonism as a Novel Glucose-Lowering Mechanism

Studies involving this compound have provided pharmacological evidence supporting SSTR3 antagonism as a potential mechanism for lowering glucose levels in T2DM. Somatostatin (SST) is a peptide that exerts inhibitory effects on various physiological processes, including insulin secretion, through its interaction with a family of G-protein coupled receptors (GPCRs), the somatostatin receptors (SSTR1-SSTR5). mdpi.comresearchgate.net SSTR3 is expressed in pancreatic beta-cells, where it is believed to mediate the inhibitory effects of somatostatin on glucose-dependent insulin secretion (GDIS). researchgate.netnih.govresearchgate.net

Antagonizing SSTR3 with compounds like this compound aims to block this inhibitory signal, thereby enhancing insulin release from beta-cells in a glucose-dependent manner. This mechanism is considered advantageous as it may reduce the risk of hypoglycemia compared to agents that stimulate insulin secretion independently of glucose levels, such as sulfonylureas. researchgate.netnih.gov

Preclinical studies with this compound in mouse models of glucose tolerance have demonstrated its ability to reduce glucose excursion. In an oral glucose tolerance test (oGTT) model in mice, this compound reduced glucose excursion in a dose-dependent fashion, with significant efficacy observed at low doses. nih.govmedchemexpress.comnih.gov The glucose-lowering effect of this compound was shown to be mediated through SSTR3, as this effect was not observed in SSTR3 knockout mice. nih.govresearchgate.net

Data from mouse oGTT studies illustrate the dose-dependent efficacy of this compound:

Dose (mg/kg po)Glucose Excursion (% Inhibition)
0.03Maximal efficacy achieved
0.186% inhibition
163% to 109% inhibition
10Dose-dependent reduction

This research provided initial validation that targeting SSTR3 with an antagonist could be a viable strategy for improving glucose control in T2DM. researchgate.netnih.gov

Challenges and Considerations for Translational Research

Despite the promising preclinical findings with this compound, its translation into a clinical therapeutic candidate faced challenges. These challenges highlight important considerations for the development of subsequent SSTR3 antagonists and other novel agents for T2DM. medchemexpress.comymilab.comresearchgate.net

Addressing Cardiovascular Safety and Off-Target Pharmacology in Subsequent Development

A significant challenge encountered during the development of this compound was the observation of dose-dependent QTc interval prolongation in a conscious cardiovascular (CV) dog model. researchgate.netnih.govnih.govresearchgate.net QTc prolongation is a measure related to the electrical activity of the heart and can be an indicator of increased risk of potentially life-threatening arrhythmias. This finding led to the discontinuation of this compound's development. researchgate.netnih.govresearchgate.net

Further investigation revealed that this cardiovascular liability was likely due to off-target activity, specifically the inhibition of the human Ether-a-go-go-Related Gene (hERG) channel, rather than being a mechanism-based effect of SSTR3 antagonism. researchgate.netnih.govnih.gov this compound was found to inhibit radiolabeled MK-499 binding of the hERG channel with an IC50 of 1.74 μM, and in a functional assay, it exhibited 50% blockade of hERG at 3.4 μM. glpbio.commedchemexpress.comnih.govresearchgate.net While this represented a significant selectivity window (>2000-fold) over SSTR3 binding, the observed effect in the in vivo CV dog model was deemed unacceptable for continued development. nih.gov

This experience underscored the critical importance of thoroughly evaluating potential off-target pharmacological effects, particularly on cardiovascular ion channels like hERG, during the preclinical development phase of drug candidates. medchemexpress.comymilab.comfrontiersin.org

Strategies for Optimizing Drug Candidate Profiles Beyond this compound

The challenges encountered with this compound necessitated the exploration of strategies to identify novel SSTR3 antagonists with improved safety profiles, specifically addressing the hERG liability. This involved extensive structure-activity relationship (SAR) studies to modify the chemical structure of the tetrahydro-β-carboline series, from which this compound was derived. nih.govresearchgate.netnih.govnih.govacs.org

Efforts focused on identifying structural modifications that would maintain or enhance SSTR3 potency and selectivity while significantly reducing activity against the hERG channel. For instance, modifications at the C-1 position of the tetrahydro-β-carboline scaffold with various heteroaryls, such as substituted pyrazoles and oxadiazoles, were explored to balance SSTR3 potency, pharmacokinetic profiles, and off-target activities. nih.govacs.org The introduction of a 4-fluoro substituent was also investigated for its potential to improve selectivity. acs.org

These optimization efforts led to the discovery of subsequent SSTR3 antagonists, such as MK-1421, which demonstrated potent and selective SSTR3 antagonism and efficacy in mouse models of glucose excursion but showed little potential for cardiovascular effects in preclinical evaluations. researchgate.netnih.govacs.orgnih.gov The successful identification of MK-1421, a compound with an acceptable preclinical cardiovascular profile, provided further evidence that SSTR3 antagonism itself was not responsible for the QTc prolongation observed with this compound, thereby validating the therapeutic hypothesis and allowing the program to progress with a refined candidate. researchgate.netnih.govnih.gov

The research on this compound and the subsequent efforts to develop improved SSTR3 antagonists highlight the iterative nature of drug discovery and the necessity of addressing off-target activities and safety concerns early in the translational research process to successfully bring novel therapeutic mechanisms to bear on diseases like Type 2 Diabetes Mellitus. medchemexpress.comxiahepublishing.comfrontiersin.orgresearchgate.netnih.gov

Conclusion and Future Directions in Sstr3 Antagonist Research

Synthesis of Key Academic Findings on MK-4256 and SSTR3 Antagonism

Key academic findings demonstrate that this compound is a potent and highly selective SSTR3 antagonist. medchemexpress.comnih.govarctomsci.comresearchgate.netguidetopharmacology.org In vitro studies show its ability to inhibit somatostatin's effects on cAMP accumulation and T-cell responses. nih.govfrontiersin.org In vivo studies in mouse models provide pharmacological proof of principle that SSTR3 mediates glucose-stimulated insulin (B600854) secretion and that this compound can reduce glucose excursion. nih.govresearchgate.netresearchgate.netresearchgate.net The efficacy of this compound in glucose lowering is mediated through SSTR3, as shown by studies in SSTR3 knockout mice. nih.govresearchgate.net These findings support the potential of SSTR3 antagonism as a novel mechanism for treating conditions like type 2 diabetes. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Unresolved Questions and Promising Avenues for Continued Research

Despite the promising results, research on SSTR3 antagonists like this compound faces challenges. While initial studies suggested the potential for treating type 2 diabetes, the development of this compound was reportedly discontinued (B1498344) due to observed QTc prolongation in a conscious cardiovascular dog model. nih.govacs.org Further research was needed to determine if this effect was related to hERG channel binding or was mechanism-based through SSTR3 antagonism. nih.govacs.orgnih.gov Subsequent studies with related compounds suggested that the cardiovascular effects were likely associated with ion channel binding and not SSTR3 antagonism, clearing a path for further program progression with optimized compounds. nih.govnih.gov Unresolved questions include a complete understanding of all downstream signaling pathways mediated by SSTR3 and how their modulation by antagonists like this compound contributes to the observed physiological effects. oup.com Promising avenues for continued research involve the development of SSTR3 antagonists with improved safety profiles, focusing on minimizing off-target activities like hERG channel interaction. nih.govacs.orgnih.gov Further investigation into the specific roles of SSTR3 in various tissues and disease states beyond diabetes, such as its involvement in neuronal activity and immune responses, represents another important research direction. ptbioch.edu.plguidetopharmacology.orgfrontiersin.org

Outlook for Novel SSTR3-Targeted Therapeutics and Their Clinical Potential

The research on this compound and other selective SSTR3 antagonists highlights the potential of targeting SSTR3 for therapeutic intervention. The initial findings in glucose homeostasis suggest a clinical potential for treating type 2 diabetes by enhancing glucose-dependent insulin secretion. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net The development of next-generation SSTR3 antagonists with improved pharmacological properties and safety profiles, such as MK-1421, is a crucial step towards realizing this potential. probechem.comacs.orgnih.gov Beyond diabetes, the involvement of SSTR3 in other physiological processes suggests potential applications in neurological disorders, inflammatory conditions, and potentially certain types of tumors where SSTR3 is expressed and plays a regulatory role. ptbioch.edu.plguidetopharmacology.orgfrontiersin.orgmdpi.commdpi.com Continued research into the specific functions of SSTR3 and the development of highly selective and safe antagonists are essential for translating these findings into novel SSTR3-targeted therapeutics with significant clinical impact.

Q & A

Q. What is the primary mechanism of action of MK-4256 in modulating SSTR3, and how does this relate to its therapeutic potential for Type 2 Diabetes?

this compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3), with IC50 values of 0.66 nM (human) and 0.36 nM (mouse) in receptor-binding assays . Its antagonism of SSTR3 enhances glucose-dependent insulin secretion (GDIS), a mechanism that reduces hypoglycemia risk compared to sulfonylureas like glipizide, which act independently of glucose levels . This selectivity makes this compound a candidate for improving glycemic control in Type 2 Diabetes (T2DM) without inducing excessive insulin release during normoglycemia.

Q. How does this compound achieve selectivity for SSTR3 over other somatostatin receptor subtypes?

this compound exhibits >500-fold selectivity for SSTR3 compared to other SSTR subtypes (e.g., SSTR1, SSTR2, SSTR4, SSTR5). This is attributed to its tetrahydro-β-carboline scaffold, which optimizes steric and electronic interactions with SSTR3’s binding pocket. Competitive binding assays and functional inhibition studies (e.g., cAMP modulation) are critical for validating subtype selectivity .

Q. What in vivo models are used to evaluate this compound’s efficacy, and what key outcomes have been observed?

The mouse oral glucose tolerance test (OGTT) is the primary model. At 0.03 mg/kg, this compound reduces glucose excursion dose-dependently, achieving maximal efficacy comparable to DPP-4 inhibitors but with a lower hypoglycemia risk . Synergy with DPP-4 inhibitors in glucose-lowering highlights its potential for combination therapies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity of this compound (antagonist vs. agonist)?

Discrepancies arise from assay conditions (e.g., serum concentration, species differences). For example, this compound shows 94% human SSTR3 antagonism (IC50 = 0.95 nM) but 6% agonism in mouse models . To address this:

  • Perform functional assays (e.g., cAMP inhibition for antagonism vs. calcium flux for agonism).
  • Validate receptor specificity using CRISPR-edited cell lines.
  • Cross-reference species-specific receptor conformations via molecular docking studies .

Q. What experimental design considerations are critical for optimizing this compound’s pharmacokinetic (PK) profile?

this compound’s low plasma concentration (0.007 μM in mice post-OGTT) suggests challenges in bioavailability . Methodological strategies include:

  • Formulation optimization : Use co-solvents or lipid-based carriers to enhance solubility.
  • PK/PD modeling : Link exposure (plasma concentration) to glucose-lowering effect to identify therapeutic thresholds.
  • Metabolite profiling : LC-MS/MS analysis to detect active metabolites that may contribute to efficacy .

Q. How can structural-activity relationship (SAR) studies improve this compound’s efficacy and selectivity?

SAR studies on the tetrahydro-β-carboline scaffold revealed that substitutions at the 1R and 2S positions enhance SSTR3 binding affinity and metabolic stability . Key steps:

  • Synthesize analogs with modified aromatic or heterocyclic groups.
  • Test analogs in functional assays (IC50, selectivity panels) and in vivo OGTT.
  • Use X-ray crystallography to resolve receptor-ligand interactions .

Q. How should researchers address discrepancies between in vitro potency (IC50) and in vivo efficacy?

this compound’s in vitro IC50 (0.66–0.95 nM) does not fully predict in vivo potency due to protein binding and tissue distribution. Solutions:

  • Measure free drug concentration in plasma via equilibrium dialysis.
  • Use physiologically based pharmacokinetic (PBPK) models to simulate tissue penetration.
  • Validate target engagement using positron emission tomography (PET) with radiolabeled this compound .

What criteria define a robust research question for studying this compound’s mechanism?

Apply the FINER framework :

  • Feasible : Ensure access to SSTR3-expressing cell lines and diabetic models.
  • Interesting : Explore novel mechanisms (e.g., SSTR3’s role in β-cell survival).
  • Novel : Investigate this compound’s synergy with GLP-1 analogs.
  • Ethical : Adhere to animal welfare guidelines in efficacy studies.
  • Relevant : Align with unmet needs in T2DM therapeutics .

Tables

Q. Table 1. Key Pharmacological Data for this compound

ParameterValue (Human)Value (Mouse)Assay TypeReference
SSTR3 IC50 (binding)0.66 nM0.36 nMRadioligand binding
SSTR3 IC50 (functional)0.95 nM0.46 nMcAMP inhibition
Selectivity (vs. SSTR2)>500-fold>500-foldCompetitive binding
OGTT efficacy (0.03 mg/kg)N/A28% reductionIn vivo glucose test

Q. Table 2. Methodological Recommendations for this compound Studies

ChallengeMethodologyPurpose
Receptor selectivityCRISPR-edited cell lines + binding assaysValidate SSTR3-specific effects
Bioavailability limitationPBPK modeling + lipid-based formulationsEnhance drug delivery
Data contradictionBayesian meta-analysis + functional assaysResolve agonist/antagonist ambiguity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.